molecular formula C9H8N2O2 B3026933 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid CAS No. 1190313-15-5

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

Cat. No.: B3026933
CAS No.: 1190313-15-5
M. Wt: 176.17
InChI Key: TXBZMNCJUSNWPK-UHFFFAOYSA-N
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Description

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This compound features a carboxylic acid functional group, which makes it a versatile intermediate for further synthetic modifications, such as the formation of amide bonds . The pyrrolo[3,2-b]pyridine scaffold is a privileged structure in pharmaceutical research, often utilized in the design and synthesis of small molecule inhibitors . For instance, closely related sulfonyl carboxamide derivatives have been investigated for their activity against targets like the hepatocyte growth factor receptor (MET), highlighting the potential of this chemical class in developing anticancer therapeutics . The carboxylic acid group (R-COOH) is a classic Brønsted-Lowry acid, and while it typically only partially dissociates in water, its acidity can be influenced by electron-withdrawing or donating substituents on the molecule . As a solid, this product should be stored sealed in a dry, cool environment to maintain stability. This product is intended for Research Use Only and is not approved for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-2-7-8(11-5)3-6(4-10-7)9(12)13/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBZMNCJUSNWPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001219272
Record name 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-15-5
Record name 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001219272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic routes to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to streamline the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

Scientific Research Applications

It appears that the primary application of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid and its derivatives lies in their potential as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various types of tumors .

Scientific Research Applications

  • FGFR Inhibition: 1H-pyrrolo[2,3-b]pyridine derivatives, including this compound, have demonstrated activity against FGFR1, 2, and 3 . Compound 4h, a specific derivative, exhibited potent FGFR inhibitory activity with IC50 values of 7, 9, 25, and 712 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively .
  • Anti-tumor Activity: In vitro studies have shown that compound 4h can inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis . It also significantly inhibited the migration and invasion of these cells .

Data Table

CompoundTargetIC50 (nM)Effect on 4T1 Cells
4h (1H-pyrrolo[2,3-b]pyridine derivative)FGFR17Inhibits proliferation, induces apoptosis
FGFR29Inhibits migration and invasion
FGFR325
FGFR4712

Case Studies
While specific case studies directly involving this compound are not detailed in the provided search results, the related research on 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs suggests a potential avenue for cancer therapy . The development of compound 4h as a lead compound with low molecular weight indicates its suitability for further optimization in cancer treatment research .

Mechanism of Action

The mechanism of action of 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. This interaction can lead to various biological effects, including anti-cancer and anti-inflammatory activities .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The pyrrolo[3,2-b]pyridine core can be modified at various positions to alter physicochemical and biological properties. Below is a comparative analysis of key derivatives:

Table 1: Structural Comparison of Pyrrolo[3,2-b]pyridine Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid Methyl (C2), COOH (C6) C₉H₈N₂O₂ 176.17 Target compound; potential bioactive scaffold
1-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid Methyl (N1), COOH (C6) C₉H₈N₂O₂ 176.17 Isomeric N-methylation alters electronic properties
6-Chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid Cl (C6), COOH (C2) C₈H₅ClN₂O₂ 196.59 Chlorine substitution enhances lipophilicity
6-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid OCH₃ (C6), COOH (C3) C₉H₈N₂O₃ 192.17 Methoxy group improves solubility
Ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Br (C6), COOEt (C2) C₁₀H₉BrN₂O₂ 269.10 Bromine and ester groups aid cross-coupling reactions
Key Observations:
  • Substituent Position : The position of the methyl or carboxylic acid group significantly impacts reactivity and target binding. For example, 6-carboxylic acid derivatives (e.g., 2-methyl and 1-methyl isomers) are more polar than 2-carboxylic acid analogues .
  • Functional Groups : Halogenation (Cl, Br) increases molecular weight and lipophilicity, which can enhance membrane permeability . Methoxy groups improve aqueous solubility but may reduce metabolic stability .
Key Findings:
  • Synthetic Yields : Analogues like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid are synthesized in moderate yields (71%), suggesting feasible scalability for related compounds .
  • Safety Profiles : Methoxy-substituted derivatives may pose mild hazards (e.g., skin irritation), necessitating careful handling .

Biological Activity

2-Methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid (CAS No. 112766-32-2) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under specific conditions. For instance, one method utilizes cesium carbonate in N,N-dimethylformamide (DMF) at room temperature, yielding the compound with a 67% efficiency after purification by flash column chromatography .

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrrole derivatives, including this compound. In vitro assays demonstrated that certain derivatives exhibit significant inhibition of cyclooxygenase-2 (COX-2) activity. For example, compounds structurally similar to this pyrrole derivative showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib, indicating promising anti-inflammatory activity .

Kinase Inhibition

Research has also indicated that pyrrole derivatives can act as inhibitors of specific kinases. Notably, compounds related to this compound have been studied for their ability to inhibit SGK-1 kinase activity. This inhibition may have therapeutic implications for diseases associated with SGK-1 dysregulation, such as renal and cardiovascular disorders .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by various structural modifications. Substituents on the pyrrole ring and carboxylic acid group can significantly alter potency and selectivity against biological targets. For instance, modifications that enhance hydrophobic interactions or improve metabolic stability have been shown to increase biological efficacy in preclinical models .

Case Study 1: Anti-inflammatory Activity

In a study examining the anti-inflammatory effects of various pyrrole derivatives, this compound exhibited a notable reduction in carrageenan-induced paw edema in rats. The compound's effectiveness was assessed through histological analysis and cytokine profiling, revealing a decrease in pro-inflammatory markers compared to untreated controls.

Case Study 2: Kinase Inhibition

Another investigation focused on the inhibition of SGK-1 kinase by pyrrole derivatives. In vitro assays demonstrated that this compound inhibited SGK-1 activity with an IC50 value indicating moderate efficacy. This suggests potential applications in treating conditions linked to SGK-1 dysregulation.

Data Table: Summary of Biological Activities

Activity TypeCompoundIC50/EC50 ValueReference
COX-2 InhibitionSimilar Pyrrole Derivative0.04 μmol
SGK-1 Inhibition2-Methyl-1H-Pyrrolo[3,2-b]PyridineModerate (specific IC50 not disclosed)
Anti-inflammatory2-Methyl-1H-Pyrrolo[3,2-b]PyridineSignificant reduction in edema

Q & A

What are the common synthetic routes for 2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

Level: Basic
Methodological Answer:
The synthesis typically involves cyclization or condensation reactions. A widely used approach is the reaction of 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid as a solvent) . For optimization:

  • Temperature control: Higher temperatures (e.g., 378 K) in dichlorobenzene with AlCl₃ catalysis can enhance cyclization efficiency .
  • Solvent selection: Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates.
  • Catalyst screening: Lewis acids like AlCl₃ or Brønsted acids (e.g., H₂SO₄) can accelerate ring closure.
    Yields >70% are achievable with rigorous purification (e.g., recrystallization from ethanol) .

How do structural modifications at the 2-methyl or carboxylic acid positions influence the compound’s biological activity?

Level: Advanced
Methodological Answer:
Substituent effects are critical for activity modulation:

  • 2-Methyl group: Enhances hydrophobic interactions in binding pockets, as seen in analogs with antitumor activity (e.g., 4-(6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid, which showed 92% yield and NMR-confirmed stability) .
  • Carboxylic acid moiety: Acts as a hydrogen-bond donor; esterification (e.g., methyl ester derivatives) can improve membrane permeability but may reduce target affinity .
    Data Insight:
DerivativeSubstituentBiological ActivityReference
2766-TrifluoromethylAntitumor (IC₅₀ < 1 µM)
2833-Methyl-pyrazoloAntiviral (NMR-confirmed)

What analytical techniques are most reliable for characterizing this compound and resolving structural ambiguities?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: Key for regiochemical confirmation. For example, the methyl group at position 2 appears as a singlet near δ 2.33 ppm in DMSO-d₆, while aromatic protons resonate between δ 7.14–8.20 ppm .
  • Mass Spectrometry (ESI-MS): Provides molecular ion confirmation (e.g., m/z 309.9 for the parent ion) .
  • X-ray Crystallography: Resolves ambiguities in stereochemistry, as demonstrated for related pyrrolo-pyridine derivatives with C–H⋯π interactions .

How can researchers address contradictions in reported synthetic yields for pyrrolo-pyridine derivatives?

Level: Advanced
Methodological Answer:
Yield discrepancies often arise from:

  • Reaction scale: Milligram-scale reactions (e.g., 250 mg) may show lower yields due to inefficient mixing vs. gram-scale .
  • Purification methods: Column chromatography vs. recrystallization (e.g., 73% yield achieved via ethanol recrystallization vs. 60% with crude use) .
  • Catalyst purity: Commercial AlCl₃ (97% purity) may introduce side reactions vs. freshly distilled catalysts .
    Recommendation: Replicate conditions from high-yield protocols (e.g., 94% yield for 283 using Procedure F1) .

What computational tools are suitable for predicting the binding affinity of this compound to biological targets?

Level: Advanced
Methodological Answer:

  • Molecular Docking (AutoDock/Vina): Model interactions with enzymes like kinases or GPCRs. Use the carboxylic acid group as an anchor for hydrogen bonding.
  • QSAR Models: Train datasets using analogs (e.g., 276 and 283) with reported bioactivity .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to assess electronic effects of the methyl group on reactivity .

How does the presence of electron-withdrawing groups (EWGs) on the pyrrolo-pyridine core affect stability and reactivity?

Level: Advanced
Methodological Answer:

  • Stability: EWGs (e.g., -CF₃) increase resistance to oxidation but may reduce solubility. For example, 6-(trifluoromethyl) derivatives show enhanced thermal stability (mp > 150°C) .
  • Reactivity: EWGs activate the core for nucleophilic substitution at position 3 or 5, enabling further functionalization (e.g., amide coupling via Procedure F1) .
    Case Study: 4-Chloro derivatives (e.g., BP 4720) undergo SNAr reactions with amines, yielding bioactive amides .

What strategies are recommended for scaling up synthesis while maintaining regioselectivity?

Level: Advanced
Methodological Answer:

  • Flow Chemistry: Continuous processing minimizes side reactions (e.g., dimerization) observed in batch reactors .
  • Microwave Assistance: Reduces reaction time (e.g., from 5 h to 30 min) for cyclization steps .
  • In situ Monitoring: Use FTIR (e.g., Shimadzu FTIR-8400S) to track intermediate formation and adjust conditions dynamically .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-methyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid

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